3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine
Overview
Description
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core substituted with a 2-chlorobenzyl group, two methoxy groups, and a methylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with 2-chlorobenzyl halides in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Thiomethylation: The methylsulfanyl group can be introduced by reacting the intermediate with methylthiolating agents such as methylthiol chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents such as lithium aluminum hydride.
Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
9-(2-chlorobenzyl)adenine: Similar in structure but with an adenine core.
9-(2-methylbenzyl)adenine: Similar but with a methyl group instead of a chlorine atom.
9-(2-methoxybenzyl)adenine: Similar but with a methoxy group instead of a chlorine atom.
Uniqueness
3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of methoxy, methylsulfanyl, and 2-chlorobenzyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-methylsulfanylquinazolin-4-imine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-23-15-8-12-14(9-16(15)24-2)21-18(25-3)22(17(12)20)10-11-6-4-5-7-13(11)19/h4-9,20H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQOLTZRNUVDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC)CC3=CC=CC=C3Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140437 | |
Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866049-86-7 | |
Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866049-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201140437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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